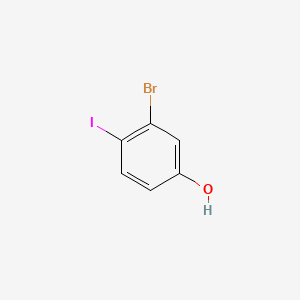

3-Bromo-4-iodophenol

Descripción

Contextualization within Halogenated Phenols Research

Halogenated phenols (HPs) are a class of aromatic compounds that have garnered considerable research attention. They are found in various environments, produced both by industrial processes and natural organisms, particularly marine life. google.comcymitquimica.com Research into HPs is driven by several factors. Environmentally, many halogenated compounds are considered pollutants, and studies often focus on their detection, degradation, and environmental impact. beilstein-journals.org

From a chemical perspective, the introduction of halogen atoms to a phenol (B47542) ring significantly modifies its electronic properties and reactivity. mdpi.com This alteration can enhance the biological activity of the molecule, a phenomenon that has been observed in numerous studies. google.com Halogenated phenols of natural origin have been shown to exhibit antibacterial, antifungal, antioxidant, and anticancer activities. google.com Consequently, HPs like 3-Bromo-4-iodophenol are situated within a broad field of study that spans environmental science, toxicology, and synthetic chemistry.

Significance in Modern Organic Chemistry and Interdisciplinary Sciences

The significance of this compound in modern organic chemistry stems primarily from its utility as a versatile synthetic building block. cymitquimica.com The presence of two different halogen atoms (bromine and iodine) with distinct reactivities on the aromatic ring makes it an ideal substrate for selective, sequential chemical reactions. nih.govacs.org

In organic synthesis, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. nih.gov This reactivity difference allows chemists to functionalize the iodine position first, and then subsequently modify the bromine position in a controlled, stepwise manner. acs.org This capability is highly valuable for the construction of complex, highly substituted aromatic molecules that are often sought after in medicinal chemistry and materials science. google.com

The interdisciplinary significance of this compound is highlighted by its applications in medicinal chemistry and chemical biology. Halogen atoms are known to participate in a type of non-covalent interaction called halogen bonding, which can influence how a molecule binds to biological targets like proteins. acs.org Designing molecules with specific halogen patterns, such as that in this compound, is a strategy used in drug discovery to enhance the affinity and specificity of potential therapeutic agents. acs.orgresearchgate.net The compound serves as a key intermediate for synthesizing bioactive molecules, including potential anticancer agents and enzyme inhibitors.

Overview of Research Trajectories for this compound

Current and future research involving this compound and similar dihalogenated phenols is progressing along several key trajectories. These research avenues leverage the unique chemical properties of the molecule for various advanced applications.

| Research Area | Objective and Focus |

|---|---|

| Selective Cross-Coupling Reactions | Exploiting the differential reactivity of C-I and C-Br bonds for the stepwise synthesis of complex molecules. nih.gov This includes developing new catalysts to control or even reverse the natural site-selectivity. nih.govwhiterose.ac.uk |

| Medicinal Chemistry | Use as a scaffold in drug discovery to synthesize potential pharmaceuticals. google.combeilstein-journals.org Research focuses on creating derivatives and studying their interaction with biological targets, leveraging halogen bonding. acs.orgresearchgate.net |

| Materials Science | Incorporation into functional materials like conductive polymers or sensors. The study of how halogen bonding directs crystal packing is a key aspect of crystal engineering. iucr.orgresearchgate.net |

| Advanced Synthesis | Application in the total synthesis of natural products and as a key intermediate for "late-stage functionalization," where complex molecules are modified in the final steps of a synthesis. beilstein-journals.orgx-mol.net |

One major research trajectory is the continued development of highly selective catalytic systems for the functionalization of polyhalogenated aromatics. nih.govwhiterose.ac.uk Scientists are exploring novel palladium catalysts and ligands, as well as alternative metals, to achieve perfect control over which halogen reacts, enabling the synthesis of previously inaccessible structures. nih.gov

Another significant path is its application in the synthesis of pharmaceuticals and biologically active probes. google.com Research in this area involves using this compound as a starting material to build libraries of related compounds for screening against various diseases. The concept of "late-stage functionalization," where a complex, drug-like molecule is modified near the end of its synthesis, is a powerful strategy where such versatile building blocks are crucial. beilstein-journals.org

Finally, a research trajectory exists in the field of materials science and crystal engineering. iucr.org The specific arrangement of bromine and iodine atoms, along with the hydroxyl group, can direct the self-assembly of molecules in the solid state through a combination of hydrogen and halogen bonds. iucr.orgresearchgate.net Understanding and controlling these interactions allows researchers to design new crystalline materials with desired physical or electronic properties.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYOKMYZWDAXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037298-05-7 | |

| Record name | 3-bromo-4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Iodophenol

Precursor-Based Synthetic Strategies

Synthesis from Substituted Phenols (e.g., 4-iodophenol (B32979), 3-bromophenol)

A direct approach to 3-bromo-4-iodophenol involves the sequential halogenation of substituted phenols.

Starting from 4-iodophenol: This method introduces a bromine atom onto the 4-iodophenol ring. The hydroxyl group of the phenol (B47542) directs the incoming electrophile, in this case, bromine, to the positions ortho and para to it. Since the para position is already occupied by iodine, the bromination occurs at one of the ortho positions. To achieve regioselectivity for the desired this compound, specific catalysts and controlled conditions are necessary.

Starting from 3-bromophenol (B21344): Alternatively, the synthesis can commence with 3-bromophenol. prepchem.com The subsequent iodination step introduces an iodine atom. The hydroxyl and bromo groups on the aromatic ring influence the position of the incoming iodine. Iodination can be achieved using various reagents, such as iodine monochloride or a mixture of potassium iodide and an oxidizing agent, to yield the target molecule. asianpubs.orgtandfonline.com

Multi-step Synthetic Routes and Optimization (e.g., from methyl paraben or 4-hydroxybenzonitrile)

More complex, multi-step syntheses are often employed to achieve higher purity and yield, starting from readily available materials like methyl paraben or 4-hydroxybenzonitrile. researchgate.net

A similar multi-step approach can be envisioned starting from methyl 4-hydroxybenzoate, involving bromination, etherification, and other transformations to introduce the required functionalities.

Conversions from Halogenated Anilines via Diazotization and Hydrolysis

An alternative synthetic pathway involves the use of halogenated anilines. This method leverages the Sandmeyer reaction or related diazotization processes. mdpi.com In this approach, a suitably substituted bromo-iodo-aniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). google.comgoogle.com This diazonium salt is often unstable and is immediately treated with water, leading to hydrolysis and the formation of the corresponding phenol. google.com

For instance, starting with 2-amino-4-bromophenol, a diazotization reaction followed by iodination can be employed. chembk.com The amino group is first converted to a diazonium salt, which is then displaced by an iodide ion to yield 4-bromo-2-iodophenol. chembk.com This highlights the versatility of diazotization reactions in accessing a range of substituted phenols.

Directed Halogenation Techniques

The key to successfully synthesizing this compound lies in the ability to control the position of the bromine and iodine atoms on the phenol ring. This is achieved through regioselective halogenation techniques.

Regioselective Bromination and Iodination Procedures

The hydroxyl group of phenol is an activating group, directing incoming electrophiles to the ortho and para positions. savemyexams.com When one of these positions is already substituted, as in 4-iodophenol or 3-bromophenol, the directing effect guides the second halogen to a specific location.

Regioselective Bromination: The bromination of phenols can be controlled to favor a specific isomer. mdpi.com For example, the bromination of 4-iodophenol will preferentially occur at the 2- or 6-position (ortho to the hydroxyl group). By carefully selecting the brominating agent (e.g., bromine, N-bromosuccinimide) and reaction conditions (solvent, temperature, catalyst), the formation of the desired 3-bromo isomer can be maximized. savemyexams.com

Regioselective Iodination: Similarly, the iodination of 3-bromophenol can be directed to the 4-position. Various iodinating systems are available, including iodine in the presence of an oxidizing agent or iodine monochloride. asianpubs.orgorganic-chemistry.org The choice of reagent and conditions can significantly influence the regioselectivity of the reaction. nih.gov For instance, using potassium iodide with an oxidizing agent like potassium ferrate in water provides a green and efficient method for iodinating phenols. tandfonline.comresearchgate.net

Role of Catalysts and Reagents in Selective Halogenation

Catalysts and specific reagents play a pivotal role in enhancing the selectivity and efficiency of halogenation reactions.

Iron(III) bromide (FeBr₃): This Lewis acid is a common catalyst for the bromination of aromatic compounds, including phenols. google.comwikipedia.org It polarizes the bromine molecule, increasing its electrophilicity and facilitating the substitution reaction. wikipedia.org In the synthesis of this compound from 4-iodophenol, FeBr₃ can help to promote the desired regioselectivity.

Iodine/Potassium Iodide (I₂/KI) Mixtures: This combination is frequently used for iodination. Potassium iodide increases the solubility of iodine in aqueous solutions and can also be part of the reactive iodine species. Often, an oxidizing agent is added to this mixture to generate a more potent electrophilic iodine species in situ. tandfonline.comsemanticscholar.org

The development of novel catalysts, such as Cu-Mn spinel oxides, has also shown promise in achieving highly regioselective halogenation of phenols under mild conditions. researchgate.netepa.gov These catalysts can offer improved yields and selectivities, particularly for phenols bearing electron-withdrawing groups. researchgate.net

Interactive Data Table: Synthesis of Halogenated Phenols

| Starting Material | Halogenating Agent | Catalyst/Reagent | Product | Yield (%) | Reference |

| 4-Hydroxybenzonitrile | Bromine | Iron(III) bromide | 3-Bromo-4-hydroxybenzonitrile | - | |

| 4-Hydroxybenzonitrile | Bromine | - | 3-Bromo-4-hydroxybenzonitrile | 88.2 | researchgate.net |

| Phenol | N-chlorosuccinimide | Thiourea catalyst | o-chlorophenol / p-chlorophenol | - | scientificupdate.com |

| p-Bromophenol | Nitric Acid | - | 2-Nitro-4-bromophenol | ~85 | |

| 2-Nitro-4-bromophenol | Iron/HCl | - | 2-Amino-4-bromophenol | ~90 | |

| 2-Amino-4-bromophenol | NaNO₂/HI | - | 4-Bromo-2-iodophenol | ~66 | |

| Phenol | Potassium Iodide | Potassium Ferrate | Iodinated Phenols | Good to Excellent | tandfonline.comresearchgate.net |

| Phenol | Bromine water | None | 2,4,6-Tribromophenol | - | savemyexams.com |

Modern Catalytic Approaches in Phenol Synthesis

Recent decades have witnessed a revolution in synthetic chemistry, largely driven by the development of novel transition-metal-catalyzed reactions. These methods offer unprecedented efficiency and selectivity, allowing for the construction of complex molecules like this compound from simpler, more accessible precursors.

One of the most direct strategies for synthesizing phenols is the hydroxylation of aryl halides. This transformation, which involves the formation of a C–O bond, has been significantly advanced through the use of transition metal catalysts, primarily palladium and copper. beilstein-journals.orgnih.gov

Palladium-Catalyzed Hydroxylation: The Buchwald-Hartwig amination reaction has been adapted for C–O bond formation, enabling the synthesis of phenols from aryl halides. organic-chemistry.org A key challenge in palladium-catalyzed hydroxylation is suppressing the competing arylation of the phenol product, which forms biaryl ether byproducts. nih.gov The development of sterically bulky biarylphosphine ligands has been crucial in overcoming this issue. For instance, a catalyst system using the tBuBrettPhos ligand has proven effective for the hydroxylation of a wide range of (hetero)aryl halides with potassium hydroxide (B78521) (KOH), affording phenols in high yields. nih.gov Another approach utilizes boric acid as a mild and non-toxic hydroxide source in a palladium-catalyzed conversion of aryl halides to phenols, showing broad functional group tolerance. organic-chemistry.org

Copper-Catalyzed Hydroxylation: Copper-catalyzed Ullmann-type reactions represent a more economical alternative for aryl halide hydroxylation. beilstein-journals.org While traditional copper catalysis required harsh conditions, modern systems employ various ligands to facilitate the reaction under milder temperatures. beilstein-journals.orgorganic-chemistry.org Ligands such as 8-hydroxyquinaldine (B167061) and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide have enabled the efficient hydroxylation of aryl iodides and bromides. organic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, a precursor like 1,2-dibromo-4-iodobenzene (B166945) or 1-bromo-2,4-diiodobenzene could theoretically be selectively hydroxylated. The different reactivities of C–Br and C–I bonds under specific catalytic conditions (aryl iodides are generally more reactive than aryl bromides) could be exploited to achieve regioselectivity. beilstein-journals.orgorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for Aryl Halide Hydroxylation

| Catalyst System | Ligand | Hydroxide Source | Typical Substrates | Conditions | Key Advantages |

|---|---|---|---|---|---|

| Pd(OAc)₂ / t-BuBrettPhos | Biarylphosphine | KOH / CsOH | Aryl/Heteroaryl Halides | 80 °C, 1,4-dioxane/H₂O | High yields, broad scope nih.govmit.edunih.gov |

| Pd₂(dba)₃ / t-BuXPhos | Biarylphosphine | KOH | Aryl/Heteroaryl Halides | 100 °C, t-AmOH/H₂O | Overcomes biaryl ether formation nih.gov |

| Pd(OAc)₂ / t-BuBrettPhos | Biarylphosphine | B(OH)₃ | Aryl Chlorides/Bromides | 100 °C, NMP | Mild, tolerates base-sensitive groups organic-chemistry.org |

| CuI / 8-hydroxyquinaldine | N,O-Bidentate | TBAH·5H₂O | Aryl Iodides/Bromides | 70-130 °C, DMSO/H₂O | Good yields, readily available reagents organic-chemistry.org |

| Cu(acac)₂ / Oxalamide | N,N'-Bidentate | NaOH | Aryl Halides (Cl, Br, I) | 80-130 °C, Dioxane/H₂O | Effective for chlorides, lower temp for Br/I organic-chemistry.org |

| Cu₂O / Phenanthroline | N,N-Bidentate | TBAH | Aryl Bromides/Chlorides | 110-140 °C, H₂O | Environmentally friendly (water solvent) rsc.org |

This table is generated based on data from multiple sources. nih.govorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgmit.edunih.govrsc.org

Direct C–H functionalization is an increasingly powerful tool in organic synthesis, as it allows for the modification of molecules without the need for pre-functionalized starting materials like halides or boronic acids. researchgate.netrsc.org This approach offers a more atom-economical route to complex structures.

For a molecule like this compound, a C–H activation strategy could be envisioned starting from a simpler precursor, such as 3-bromophenol. The challenge lies in achieving the desired regioselectivity for the iodination at the C4 position. The hydroxyl group of a phenol is a powerful ortho- and para-directing group in electrophilic aromatic substitution. However, in C–H activation, a directing group is often used to guide a metal catalyst to a specific C–H bond, typically at the ortho position. researchgate.net

Recent advances have focused on achieving meta-selective C-H functionalization, which remains a significant challenge. rsc.org One strategy involves the use of a specifically designed nitrile-based template that positions the palladium catalyst to activate the meta-C-H bond for olefination or arylation. rsc.org Another approach uses a silyl-based directing group to achieve two-fold, unsymmetrical C-H functionalization, for instance, by first introducing a bromine atom and then an oxygen-containing group at different positions on the aromatic ring. nih.gov

While direct C4-iodination of 3-bromophenol via C-H activation is not a widely reported transformation, related methodologies suggest its feasibility. For example, palladium-catalyzed C-H iodination of arenes using N-iodosuccinimide (NIS) has been developed. nih.gov By carefully selecting the directing group and reaction conditions, it might be possible to favor iodination at the sterically accessible C4 position of a suitably protected 3-bromophenol derivative.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly influencing synthetic route design. royalsocietypublishing.orgrsc.org

One of the primary targets for greening the synthesis of phenols is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. rsc.orgx-mol.net Water is an ideal green solvent, and several copper-catalyzed hydroxylation reactions have been developed to proceed in neat water or aqueous mixtures. rsc.orgrsc.org Microwave-assisted synthesis in water has also been shown to accelerate copper-catalyzed hydroxylations, leading to moderate to excellent yields in significantly reduced reaction times. rsc.org Other green solvent alternatives include bio-derived ethers like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which offer advantages such as higher boiling points, resistance to peroxide formation, and easier recovery. sigmaaldrich.com

For the halogenation steps required to produce this compound, greener methods are also being explored. A sustainable protocol for the halogenation of phenols and other activated aromatics uses ammonium (B1175870) halides in combination with hydrogen peroxide as the oxidant, with acetic acid as a relatively benign solvent. cdnsciencepub.com This method avoids the use of harsher halogenating agents like elemental bromine.

Another green strategy is the ipso-hydroxylation of arylboronic acids. This approach uses low-toxicity boronic acids and can be performed under exceptionally mild conditions. A recently developed protocol achieves the synthesis of substituted phenols in ethanol—a green solvent—at room temperature with a reaction time of just one minute, using aqueous hydrogen peroxide as the oxidant. rsc.org A potential green synthesis for this compound could therefore involve the preparation of 3-bromo-4-iodophenylboronic acid followed by this rapid, green oxidation step.

Table 2: Green Chemistry Approaches Relevant to Phenol Synthesis

| Green Strategy | Example Method | Reagents/Solvents | Key Sustainability Feature |

|---|---|---|---|

| Use of Water as Solvent | Cu₂O-catalyzed hydroxylation | H₂O, tetrabutylammonium (B224687) hydroxide | Avoids volatile organic solvents rsc.org |

| Microwave-Assisted Synthesis | Copper-catalyzed hydroxylation | H₂O, NaOH | Reduced reaction time and energy consumption rsc.org |

| Green Halogenation | Phenol bromination/iodination | NH₄X, H₂O₂, Acetic Acid | Avoids hazardous halogenating agents cdnsciencepub.com |

| Bio-Derived Solvents | Organometallic reactions | Cyclopentyl methyl ether (CPME) | Renewable feedstock, lower hazard profile sigmaaldrich.com |

| Mild Oxidation of Precursors | Ipso-hydroxylation of arylboronic acids | H₂O₂, Ethanol | Room temp, 1-minute reaction, green solvent rsc.org |

This table is generated based on data from multiple sources. rsc.orgrsc.orgsigmaaldrich.comcdnsciencepub.comrsc.org

Reactivity and Derivatization of 3 Bromo 4 Iodophenol

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For 3-Bromo-4-iodophenol, the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its selective derivatization. The C-I bond is weaker and more susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0), compared to the C-Br bond. This reactivity difference enables selective coupling at the 4-position (iodine) while leaving the 3-position (bromine) intact for subsequent transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the resulting Pd(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

For the selective coupling of this compound, the choice of catalyst and ligands is crucial. Palladium catalysts such as palladium acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. The reactivity and selectivity can be significantly enhanced by the use of bulky, electron-rich phosphine ligands. Ligands like 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) are known to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.

Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easier separation and recycling. These catalysts have been shown to be effective for the Suzuki-Miyaura coupling of halophenols in aqueous media, providing a greener alternative to homogeneous systems.

Table 1: Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Key Features |

| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | High efficiency for C-I bond activation. |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Standard conditions, good for general applications. |

| Pd/C | - | K₂CO₃ | Water | Heterogeneous, reusable, environmentally friendly. |

The Suzuki-Miyaura coupling of this compound can be performed with a wide range of arylboronic acids, including those bearing both electron-donating and electron-withdrawing groups. The reaction generally exhibits good functional group tolerance, allowing for the presence of esters, ketones, and other sensitive moieties on the boronic acid partner. The chemoselectivity for the C-I bond is typically high, affording the 4-aryl-3-bromophenol as the major product.

Table 2: Substrate Scope in Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 3-Bromo-4-phenylphenol | >90 |

| 4-Methoxyphenylboronic acid | 3-Bromo-4-(4-methoxyphenyl)phenol | 85-95 |

| 4-Trifluoromethylphenylboronic acid | 3-Bromo-4-(4-(trifluoromethyl)phenyl)phenol | 80-90 |

| 2-Thiopheneboronic acid | 3-Bromo-4-(thiophen-2-yl)phenol | 75-85 |

Note: Yields are representative and can vary based on specific reaction conditions.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The Suzuki-Miyaura coupling has been successfully adapted to continuous flow systems. These systems often utilize packed-bed reactors containing a heterogeneous palladium catalyst. A solution of the aryl halide, boronic acid, and base is continuously passed through the heated reactor, allowing for efficient conversion to the desired biaryl product. This methodology is particularly well-suited for the synthesis of pharmaceutical intermediates and fine chemicals. While specific examples for this compound are not extensively documented, the principles of continuous flow Suzuki coupling of dihaloarenes are directly applicable.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction of this compound proceeds with high chemoselectivity at the more reactive C-I bond. This allows for the synthesis of 4-alkynyl-3-bromophenols, which are versatile intermediates for the construction of more complex molecules.

The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst like copper(I) iodide (CuI), and an amine base, such as triethylamine or diisopropylamine, which also often serves as the solvent.

Ullmann-Type Coupling Reactions for C-O Bond Formation

The Ullmann condensation, or Ullmann-type coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most commonly C-O bonds to create diaryl ethers. In the context of this compound, this reaction would involve the coupling with another phenol (B47542) or an alcohol. The reactivity of aryl halides in Ullmann couplings generally follows the trend I > Br > Cl. Therefore, selective C-O bond formation at the 4-position of this compound is anticipated.

Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications have been developed that utilize catalytic amounts of copper salts in the presence of ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, allowing the reaction to proceed under milder conditions. These improved protocols have broadened the substrate scope and functional group tolerance of the Ullmann condensation.

Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comlibretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In the case of this compound, the hydroxyl group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. For SNAr to occur readily on this substrate, the reaction conditions would likely need to be harsh, or the hydroxyl group would need to be converted to a more electron-withdrawing group. The halogens themselves (bromine and iodine) are leaving groups, but without significant activation from other substituents, they are not easily displaced by nucleophiles under typical SNAr conditions. youtube.com

The reaction mechanism involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized carbanion, followed by the elimination of the leaving group to restore aromaticity. libretexts.org The rate-determining step is typically the initial attack of the nucleophile. youtube.com

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the ring.

In this compound, the hydroxyl (-OH) group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The bromine (-Br) and iodine (-I) atoms are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate electron density through resonance. nih.gov

The directing effects of these substituents will determine the position of incoming electrophiles. The powerful activating and directing effect of the hydroxyl group will be the dominant factor. youtube.com Therefore, electrophilic substitution is most likely to occur at the positions ortho to the hydroxyl group (C2 and C6). Steric hindrance from the adjacent bromine atom might slightly favor substitution at the C6 position over the C2 position.

Table 2: Directing Effects of Substituents in this compound for EAS

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C1 | Activating | Ortho, Para |

| -Br | C3 | Deactivating | Ortho, Para |

| -I | C4 | Deactivating | Ortho, Para |

Functional Group Transformations of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo etherification reactions. One notable transformation is the formation of a trifluoromethyl ether (-OCF₃). The trifluoromethoxy group is a highly lipophilic and electron-withdrawing substituent that can significantly alter the physicochemical properties of a molecule. nih.gov

The synthesis of aryl trifluoromethyl ethers from phenols can be achieved through various methods. One approach involves a two-step process where the phenol is first reacted with carbonyl fluoride (COF₂) or sulfur tetrafluoride (SF₄) under pressure and elevated temperatures. nih.gov More recently, methods utilizing hypervalent iodine reagents have been developed for trifluoromethylation under milder conditions. nih.gov

These etherification reactions provide a means to modify the electronic and steric properties of the phenol, which can be advantageous in the synthesis of new materials and biologically active compounds.

The hydroxyl group of this compound can also be converted into esters and carbamates. Esterification is typically achieved by reacting the phenol with a carboxylic acid, acyl chloride, or anhydride, often in the presence of a catalyst.

Carbamates are derivatives of carbamic acid and are important functional groups in medicinal chemistry and drug design due to their ability to act as isosteres for amides and their participation in hydrogen bonding. acs.org Carbamate formation from a phenol can be achieved through several routes. One common method involves the reaction of the phenol with an isocyanate. Alternatively, the phenol can be reacted with phosgene or a phosgene equivalent to form a chloroformate, which is then reacted with an amine. nih.gov Modern methods often utilize coupling reagents to facilitate the reaction between the phenol, an amine, and a source of the carbonyl group, such as carbon dioxide. organic-chemistry.org

These transformations of the hydroxyl group expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups.

Reactions Involving Halogen Exchange or Dehalogenation

The presence of both a bromine and an iodine atom on the phenol ring of this compound is central to its reactivity in halogen exchange and dehalogenation reactions. The significant difference in the bond dissociation energies of the C-I (approximately 234 kJ/mol) and C-Br (approximately 293 kJ/mol) bonds dictates that the carbon-iodine bond is weaker and therefore more susceptible to cleavage. wikipedia.org This inherent difference in reactivity allows for selective chemical manipulations, where the iodine atom can be preferentially targeted under specific reaction conditions, leaving the bromine atom intact.

Halogen Exchange Reactions

Halogen exchange reactions offer a pathway to introduce other halogens, most commonly fluorine or chlorine, onto the aromatic ring, thereby modifying the compound's electronic and steric properties. While specific studies on halogen exchange with this compound are not extensively documented in publicly available literature, the principles governing such reactions on analogous aryl halides are well-established. Metal-catalyzed processes are often employed to facilitate these transformations.

For instance, the Finkelstein reaction, which involves the treatment of an organohalide with an alkali metal halide, is a classic method for halogen exchange. In the context of this compound, a selective exchange of the iodine atom could theoretically be achieved by reacting it with a suitable fluoride or chloride salt in the presence of a copper or palladium catalyst. The greater reactivity of the C-I bond would favor the displacement of iodide over bromide.

Table 1: Plausible Halogen Exchange Reactions for this compound (Hypothetical)

| Starting Material | Reagents | Product | Reaction Type |

| This compound | KF, Cu(I) catalyst | 3-Bromo-4-fluorophenol | Halogen Exchange (Finkelstein type) |

| This compound | CuCl, solvent | 3-Bromo-4-chlorophenol (B78916) | Halogen Exchange |

Note: This table is based on established principles of halogen exchange reactions and represents plausible transformations for this compound.

Dehalogenation Reactions

Dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, is a more commonly explored transformation for bromo-iodo aromatic compounds. The selective removal of the iodine atom (deiodination) from this compound to yield 3-bromophenol (B21344) is a synthetically useful reaction. This selectivity is primarily achieved through catalytic hydrogenation. organic-chemistry.org

Palladium-based catalysts, such as palladium on carbon (Pd/C), are highly effective for the hydrodehalogenation of aryl halides. researchgate.netrsc.org The reaction typically proceeds by using hydrogen gas or a hydrogen donor in the presence of the catalyst. The weaker C-I bond in this compound allows for its preferential cleavage under milder conditions than those required to break the C-Br bond. This chemoselectivity is a key advantage in multi-step organic synthesis.

Electrochemical methods also present a viable route for reductive dehalogenation. Studies on various halophenols have shown that the ease of reduction follows the order I > Br > Cl. eeer.org This trend implies that in an electrochemical reduction of this compound, the iodine atom would be removed at a less negative potential than the bromine atom, allowing for selective deiodination.

Table 2: Research Findings on Selective Dehalogenation of Analagous Bromo-Iodo Aromatic Compounds

| Substrate | Catalyst/Reagents | Product(s) | Key Findings |

| Bromo-iodo-arenes | Pd/C, H₂ | Bromo-arenes | Selective removal of iodine over bromine is consistently observed. |

| Dihaloarenes (Br, I) | Electrocatalysis | Monobromoarenes | The C-I bond is more readily reduced than the C-Br bond. |

| Bromo-iodo-arenes | Various reducing agents | Bromo-arenes | The weaker C-I bond dictates the selectivity of the dehalogenation. |

This table summarizes general findings from studies on compounds analogous to this compound, highlighting the principle of selective deiodination.

In a specific, albeit different type of transformation, a patent describes the use of this compound in a nickel-catalyzed cross-coupling reaction. google.com While not a simple dehalogenation, this demonstrates the differential reactivity of the C-I bond, which is selectively activated for the coupling reaction, leaving the C-Br bond untouched. This further underscores the principle that the iodine atom is the more reactive site for transformations involving cleavage of the carbon-halogen bond.

Computational and Theoretical Studies on 3 Bromo 4 Iodophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the electronic structure and properties of molecules. researchgate.net For 3-Bromo-4-iodophenol, DFT calculations provide a fundamental understanding of its molecular geometry, electronic landscape, and reactivity.

Geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), is performed to find the minimum energy structure of the molecule. researchgate.netliverpool.ac.uk This process yields key geometric parameters. While specific optimized parameters for this compound are not detailed in the provided results, the general findings for similar halogenated phenols can be extrapolated. irjmets.com The aromatic ring is expected to be largely planar, with the hydroxyl and halogen substituents lying in the same plane. irjmets.com

Electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital output, which visualizes the charge distribution on the molecule's surface. researchgate.netmdpi.com For phenols, the area around the hydroxyl oxygen typically shows a negative potential (red/yellow), indicating a region prone to electrophilic attack, while the hydrogen of the hydroxyl group shows a positive potential (blue), making it a hydrogen bond donor site. The halogen atoms also influence the electrostatic potential, creating regions of positive potential on their outer surfaces (the σ-hole), which is crucial for halogen bonding. researchgate.net

Table 1: Predicted Physicochemical and Electronic Properties for this compound

| Property | Predicted Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₆H₄BrIO | nih.gov |

| Molecular Weight | 298.90 g/mol | nih.gov |

| InChIKey | GHYOKMYZWDAXJW-UHFFFAOYSA-N | uni.lu |

| XLogP3-AA | 2.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Polar Surface Area | 20.2 Ų | nih.gov |

| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. | researchgate.net |

Note: This table combines data from PubChem and general principles of DFT analysis as applied to similar molecules.

DFT calculations are instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying transition states and intermediates to calculate activation energies. For halogenated phenols, this can include modeling electrophilic aromatic substitution, oxidation reactions, or coupling reactions. researchgate.netnih.gov For instance, DFT can be used to understand the regioselectivity of nitration or further halogenation, explaining why incoming electrophiles substitute at specific positions on the aromatic ring. researchgate.net The calculations can compare different possible pathways, such as those involving cationic intermediates or radical anions, to determine the most energetically favorable mechanism. acs.org

While the phenol (B47542) ring itself is rigid, conformational analysis for this compound would focus on the orientation of the hydroxyl group's hydrogen atom relative to the adjacent bromo substituent. DFT calculations can determine the relative energies of different conformers.

More significantly, computational studies illuminate the non-covalent interactions that govern the molecule's behavior in the solid state and in solution. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in crystal structures. mdpi.comresearchgate.net For dihalogenated phenols, key interactions include:

O-H···O Hydrogen Bonds : These are typically strong, directional interactions that often form primary structural motifs, such as chains or synthons, in the crystal lattice. researchgate.net

Halogen Bonds (Br···O, I···O, Br···I) : The iodine and bromine atoms can act as halogen bond donors, interacting with electronegative atoms like oxygen. researchgate.netresearchgate.net The iodine atom, being more polarizable, generally forms stronger halogen bonds than bromine.

Halogen···Halogen Interactions : These can be classified as Type I or Type II, depending on the geometry of the contact, and play a role in stabilizing the crystal packing. researchgate.net

Computational studies on related molecules like 3-bromo-4-chlorophenol (B78916) show that bromine can form a Br···O contact, highlighting its electrophilic character. researchgate.net Similar interactions would be expected for this compound, influencing its crystal engineering applications.

Molecular Dynamics Simulations

Specific molecular dynamics (MD) simulations for this compound are not prominently featured in the available literature. However, MD simulations serve as a computational microscope to study the dynamic behavior of molecules over time. For a compound like this compound, MD simulations could be employed to:

Analyze its solvation by modeling its interactions with solvent molecules (e.g., water or organic solvents).

Study its conformational dynamics in solution, observing how the hydroxyl group orientation fluctuates.

Investigate its aggregation behavior and the dynamics of intermolecular hydrogen and halogen bond formation and breakage.

Simulate its interaction with biological macromolecules, such as enzymes, to predict binding modes and affinities.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. spu.edu.syresearchgate.net These models are built using calculated molecular descriptors. researchgate.net While no QSAR/QSPR model was found specifically for this compound, studies on broader classes of phenols and halogenated phenols are well-documented. rsc.orgresearchgate.net

A QSAR/QSPR study involving this compound would involve calculating a range of descriptors. nih.govmdpi.com The goal is to develop a mathematical equation that can predict a specific property, such as toxicity or adsorption to a material, without the need for extensive experiments. rsc.orgderpharmachemica.com

Table 2: Common Descriptor Classes for QSAR/QSPR Modeling of Phenols

| Descriptor Class | Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describe the electronic aspects of the molecule, influencing electrostatic interactions. |

| Topological | Connectivity indices, Wiener index, Kappa shape indices | Quantify molecular size, shape, and branching from the 2D graph structure. |

| Constitutional (1D) | Molecular weight, Atom counts, Number of rotatable bonds | Represent the basic composition and size of the molecule. |

| Geometrical (3D) | Polar surface area (PSA), Molecular volume, Shadow indices | Describe the 3D structure and spatial arrangement of atoms. |

| Hydrophobicity | LogP (Octanol-water partition coefficient) | Crucial for predicting bioavailability and environmental fate. |

These descriptors, once calculated for a series of related compounds, are used to build a predictive model through statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.netnih.gov

Prediction of Regioselectivity and Reactivity Profiles

Computational chemistry offers robust methods to predict the most likely sites for chemical reactions on a molecule. For this compound, this is crucial for anticipating the outcomes of synthetic transformations. The directing effects of the hydroxyl (-OH), bromo (-Br), and iodo (-I) substituents create a complex reactivity profile.

DFT-based reactivity descriptors are key to these predictions:

Molecular Electrostatic Potential (MEP) : As mentioned, the MEP map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The negative potential around the oxygen atom and parts of the aromatic ring suggests susceptibility to electrophilic attack, while the positive σ-holes on the halogens indicate sites for nucleophilic interaction. mdpi.com

Fukui Functions / Parr Functions : These are formalizations of chemical reactivity theory within DFT. They identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com For example, calculating the nucleophilic Parr function can pinpoint the atoms most prone to react with an electrophile. mdpi.com

Frontier Molecular Orbitals (HOMO/LUMO) : The spatial distribution of the HOMO indicates the regions from which electrons are most easily donated (sites for electrophilic attack). Conversely, the LUMO distribution shows where electrons are most readily accepted (sites for nucleophilic attack). researchgate.net

By analyzing these computational outputs, chemists can predict the regioselectivity of reactions like halogenation, nitration, or metal-catalyzed cross-coupling with a high degree of confidence.

Applications of 3 Bromo 4 Iodophenol and Its Derivatives in Advanced Research

Medicinal Chemistry and Drug Discovery

In the realm of pharmaceutical sciences, 3-Bromo-4-iodophenol serves as a versatile starting material and a key structural motif. The presence of bromine, iodine, and a phenolic hydroxyl group offers multiple reaction sites for chemical modification, allowing for the systematic development of new therapeutic agents.

Role as Key Intermediate and Building Block for Drug Candidates

The structure of this compound and its analogs, such as 3-alkyl- and 3-aryl-4-iodophenols, positions them as crucial intermediates in organic synthesis. These compounds are particularly valuable for palladium-catalyzed coupling reactions, which are fundamental in the construction of complex molecular architectures for drug candidates researchgate.net. The iodine atom, being a good leaving group, can be readily substituted, while the bromine atom offers an alternative site for different coupling strategies. This differential reactivity allows for a stepwise and controlled assembly of the target drug molecule.

For instance, compounds like 3-iodophenol are utilized as intermediates in the preparation of biohormones and other pharmaceuticals guidechem.com. The iodine unit is a key reaction site for forming new bonds with alkynes, aryl groups, or alkyl groups guidechem.com. Similarly, halogenated phenols serve as foundational building blocks for more complex therapeutic agents. 3-bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate for the gout inhibitor febuxostat, is synthesized from precursors that undergo bromination, highlighting the utility of bromo-phenolic structures researchgate.net. The synthesis of p-Iodophenoxyacetic acid, a plant-growth regulator, also relies on an iodophenol intermediate, demonstrating the broader applicability of such halogenated phenols in creating biologically active molecules google.com.

Synthesis of Biologically Active Compounds

Numerous studies have demonstrated the successful synthesis of a wide array of biologically active compounds derived from bromophenol scaffolds. These natural product-inspired molecules often exhibit significant therapeutic potential. Researchers have designed and synthesized series of new methylated and acetylated bromophenol derivatives from readily available materials, which have subsequently shown potent antioxidant and anticancer activities nih.gov.

The synthesis of novel bromophenol derivatives with diaryl methane structures has been achieved through the alkylation of substituted benzenes followed by demethylation with boron tribromide (BBr3) to yield the final phenolic compounds mdpi.com. These synthetic routes are crucial for producing molecules that have been tested for their effects on various metabolic enzymes mdpi.com. Another approach involves the synthesis of bromophenol hybrids that incorporate heterocyclic moieties, such as N-containing heterocycles, which have been explored for their anticancer properties.

Modulation of Drug Activity, Lipophilicity, and Metabolic Stability

The introduction of halogen atoms is a well-established strategy in medicinal chemistry to fine-tune the physicochemical properties of drug candidates. Lipophilicity, a critical parameter that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, can be significantly influenced by halogenation nih.govresearchgate.net. The bromine and iodine atoms in this compound derivatives increase the molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve its interaction with hydrophobic pockets in target proteins researchgate.net.

Furthermore, the specific placement of bromine and iodine can lead to the formation of "halogen bonds," which are non-covalent interactions between the halogen atom (acting as a Lewis acid) and an electron donor semanticscholar.orgacs.org. These interactions can contribute to a higher binding affinity and specificity of the drug for its biological target semanticscholar.orgacs.org. The modification of the phenolic hydroxyl group, for example through methylation or acetylation, can also enhance the metabolic stability of the resulting compounds compared to derivatives with exposed hydroxyl groups nih.gov.

Studies in Anticancer and Anti-inflammatory Agents

Derivatives of bromophenols have emerged as a promising class of compounds in the search for new anticancer and anti-inflammatory agents. Bromophenols are a class of natural marine products, and their derivatives have been shown to possess a range of potent biological activities, including anticancer and anti-inflammatory effects researchgate.netwikipedia.org.

A series of novel bromophenol hybrids incorporating N-containing heterocyclic moieties were designed and synthesized, with several compounds exhibiting significant inhibitory activity against a panel of human cancer cell lines researchgate.net. Research has shown that some bromophenol derivatives can induce apoptosis (programmed cell death) in cancer cells through pathways mediated by reactive oxygen species (ROS) researchgate.net. Furthermore, studies on synthesized methylated and acetylated derivatives of natural bromophenols have confirmed their potential as both antioxidant and anticancer agents, with some compounds inhibiting the viability of leukemia cells nih.gov. In the context of inflammation, thiosemicarbazone derivatives containing a bromophenyl group have been investigated and shown to possess anti-inflammatory and antinociceptive (pain-reducing) effects researchgate.netresearchgate.net.

Potential in Targeting Specific Biological Pathways and Enzymes (e.g., Carbonic Anhydrase, Acetylcholinesterase)

Bromophenol derivatives have demonstrated significant potential as inhibitors of key enzymes involved in various diseases. This targeted inhibition is a cornerstone of modern drug discovery.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological and pathological processes. Certain isoforms, such as CA IX and XII, are associated with tumors, making them attractive targets for anticancer therapies researchgate.net. Studies have shown that bromophenol derivatives can be potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and II), with inhibition constants (Ki) in the low nanomolar range Current time information in Pasuruan, ID.. Novel synthesized bromophenols have also exhibited effective inhibition of hCA I and hCA II, suggesting their potential for the treatment of conditions like glaucoma and epilepsy mdpi.com. The dual-target inhibitor strategy, which addresses the multifactorial nature of complex diseases, has recognized human carbonic anhydrases as suitable targets orgsyn.org.

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease researchgate.netmdpi.com. A lack of the neurotransmitter acetylcholine is linked to the progression of this neurodegenerative condition researchgate.net. Research has demonstrated that novel bromophenol derivatives can act as considerable inhibitors of AChE mdpi.com. Synthetic bromophenols and their derivatives have shown potent inhibitory effects against cholinesterases, marking them as important lead compounds for developing new neurotherapeutic drugs mdpi.com.

Table 1: Enzyme Inhibition Data for Selected Bromophenol Derivatives

| Compound Type | Target Enzyme | Inhibition Value (Ki or IC50) | Reference |

|---|---|---|---|

| Bromophenol Derivatives | hCA I | 1.85 ± 0.58 to 5.04 ± 1.46 nM (Ki) | Current time information in Pasuruan, ID. |

| Bromophenol Derivatives | hCA II | 2.01 ± 0.52 to 2.94 ± 1.31 nM (Ki) | Current time information in Pasuruan, ID. |

| Diaryl Methane Bromophenols | hCA I | 2.53 ± 0.25 to 25.67 ± 4.58 nM (Ki) | mdpi.com |

| Diaryl Methane Bromophenols | hCA II | 1.63 ± 0.11 to 15.05 ± 1.07 nM (Ki) | mdpi.com |

| Diaryl Methane Bromophenols | Acetylcholinesterase (AChE) | 6.54 ± 1.03 to 24.86 ± 5.30 nM (Ki) | mdpi.com |

Materials Science

While the primary research focus for this compound and its derivatives has been in medicinal chemistry, its molecular structure suggests potential applications in materials science, particularly in the synthesis of specialty polymers. The presence of two different, reactive halogen atoms and a phenolic hydroxyl group makes it a candidate as a functional monomer.

Halogenated polymers are a class of materials known for properties such as flame retardancy and chemical resistance mdpi.com. The introduction of bromine and iodine into a polymer backbone could confer these desirable characteristics. For example, halogenated polymers are utilized in the medical field, the semiconductor industry, and as additives in high-performance coatings mdpi.com.

Furthermore, the principles of supramolecular chemistry could leverage the specific properties of the iodo- and bromo-substituents. Halogen bonding is an emerging tool in crystal engineering and the design of functional supramolecular polymers researchgate.net. The ability of iodine and bromine to act as halogen bond donors could be exploited to direct the self-assembly of polymers into ordered structures, creating "smart" materials with responsive properties researchgate.net. Phenolic compounds, in general, can be polymerized using enzymatic methods to create polymeric antioxidants alfa-chemistry.com. The antioxidant properties inherent in the phenol (B47542) structure could be combined with the functionality of the halogens to create novel, stable polymeric materials for various applications. Although direct polymerization of this compound is not widely documented, its structure is analogous to other halogenated aromatic compounds used in the synthesis of high-performance polymers like poly(p-phenylene sulfide) researchgate.net.

Preparation of Special Functional Materials

The synthesis of novel functional materials often relies on precursor molecules that can be elaborated into more complex structures with specific properties. Halogenated phenols are valuable starting materials in this context. For instance, bromophenol derivatives are synthesized to create compounds with significant biological activity, such as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.com The synthetic pathway to these bioactive phenols often involves multi-step processes, including alkylation and demethylation reactions on brominated phenolic precursors. mdpi.com

Similarly, this compound serves as a key intermediate in the synthesis of therapeutic agents. Its structure is integral to forming more complex molecules, such as Febuxostat, a urate-lowering drug. The preparation of key intermediates for such drugs highlights the importance of optimizing synthetic routes to improve yields and reduce environmental impact, making these processes more suitable for industrial production.

The reactivity of the carbon-iodine and carbon-bromine bonds allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This capability is fundamental to designing materials with tailored electronic, optical, or biological functions.

Incorporation into Polymers and Surface Modification

The modification of polymer surfaces is crucial for enhancing properties such as adhesion, biocompatibility, and resistance to fouling. This compound is a prime candidate for such applications due to its multiple reactive sites. The phenolic hydroxyl group can be used to graft the molecule onto a polymer backbone or an appropriately functionalized surface through esterification or etherification.

Furthermore, the bromine and iodine substituents provide handles for advanced surface modification techniques. For example, "click" chemistry reactions, such as the "thio-bromo click" reaction, offer a facile method for attaching molecules to surfaces. This approach allows for the creation of hydrophobic, superhydrophobic, or oleophobic layers on substrates like glass without compromising transparency.

The differential reactivity of the C-I and C-Br bonds can be exploited for sequential modifications. The C-I bond is typically more reactive in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a specific functional group at the 4-position. Subsequently, a different group can be introduced at the 3-position via the C-Br bond. This stepwise functionalization is invaluable for creating well-defined polymer structures and complex surface patterns.

Table 1: Potential Polymer Modification Strategies Using this compound

| Modification Strategy | Reactive Site(s) on this compound | Potential Reaction Type | Resulting Functionality |

| Grafting to Polymer | Phenolic -OH | Esterification, Etherification | Covalent attachment to polymer chains |

| Surface-Initiated Polymerization | Phenolic -OH (as initiator) | Ring-Opening Polymerization | Polymer brushes grown from the surface |

| Post-Polymerization Modification | -Br, -I | Suzuki, Sonogashira, Heck Coupling | Introduction of functional side groups |

| Sequential Functionalization | -I (first), then -Br | Sequential Cross-Coupling | Complex, multifunctional polymer architectures |

Development of Organic Semiconductors and Electronic Devices

Organic semiconductors are the foundation of emerging electronic technologies like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure of the active materials. π-conjugated systems, including polythiophenes and other heteroacenes, are central to organic semiconductor research.

The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to link aromatic building blocks. Dihalogenated aromatic compounds are critical precursors in these polymerization methods. This compound, with its two distinct halogen atoms, is an excellent candidate for constructing such conjugated systems.

The ability to selectively react one halogen over the other allows for precise control over the synthesis of oligomers and polymers. For example, the iodine can be selectively coupled with an organometallic reagent, leaving the bromine intact for a subsequent reaction. This controlled, stepwise approach is crucial for creating well-defined, defect-free materials, which is essential for achieving high charge carrier mobility and device performance. The phenolic hydroxyl group also offers a site for tuning the solubility and electronic properties of the resulting semiconductor material through further derivatization.

Agrochemical Research and Pesticide Chemistry

Halogenated phenols have long been a cornerstone in the development of agrochemicals. pjoes.com Compounds like pentachlorophenol (PCP) and 2,4-dichlorophenoxyacetic acid (2,4-D) have seen widespread use as biocides and herbicides. pjoes.com The presence, number, and position of halogen atoms on the phenol ring significantly influence the biological activity and toxicity of these compounds. pjoes.com

The structure of this compound makes it a molecule of interest for agrochemical research. It can serve as an intermediate for the synthesis of more complex pesticides. For instance, brominated and chlorinated phenols are precursors for producing potent insecticidal and acaricidal thiophosphoric acid esters. google.com The synthesis of these pesticides often involves the reaction of the halogenated phenol with an appropriate phosphorus-containing compound.

Research into structure-activity relationships (SAR) is crucial in pesticide development. The unique combination of bromine and iodine in this compound provides a scaffold that can be systematically modified to explore how different substituents affect its potential pesticidal, herbicidal, or fungicidal properties. The general toxicity of halogenated phenols suggests that derivatives of this compound could exhibit useful bioactivity in an agricultural context. nih.gov

Table 2: Examples of Halogenated Phenols in Agrochemicals

| Compound Class | Example | Application |

| Phenoxy Herbicides | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Herbicide |

| Phenolic Biocides | Pentachlorophenol (PCP) | Wood preservative, Fungicide |

| Organophosphates | O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphoric acid ester | Insecticide, Acaricide google.com |

Catalysis and Ligand Design

In metal-catalyzed reactions, the ligand bound to the metal center plays a critical role in determining the catalyst's activity, selectivity, and stability. The phenolic oxygen of this compound, particularly after deprotonation, can act as a coordinating atom for a metal center, forming a phenoxide ligand.

More sophisticated ligands can be designed and synthesized starting from this compound. The bromo and iodo groups can be replaced with other functionalities, such as phosphine, amine, or N-heterocyclic carbene precursors, through cross-coupling reactions. This allows for the creation of mono- or bidentate ligands with tailored steric and electronic properties. The ability to perform sequential cross-coupling reactions offers a pathway to unsymmetrical ligands, which can be highly desirable in asymmetric catalysis.

Beyond simply acting as a ligand, this compound can be the foundational molecule for entirely new catalytic systems. By building a specific ligand framework on the this compound scaffold and subsequently coordinating it to a suitable metal (e.g., palladium, iron, copper), novel catalysts can be prepared.

For example, the synthesis of tridentate iminopyridine iron complexes has been shown to produce highly active catalysts for isoprene polymerization. By analogy, one could envision synthesizing a ligand system derived from this compound that, when complexed with a metal, could catalyze specific organic transformations. The phenolic group could remain as a coordinating element or be used to tune the catalyst's properties, such as its solubility or electronic character. The versatility of its reactive sites makes this compound a valuable platform for designing and exploring the next generation of catalysts.

Analytical and Spectroscopic Characterization in Research Contexts

Advanced NMR Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 3-Bromo-4-iodophenol, the aromatic protons would exhibit distinct chemical shifts and coupling patterns. The proton ortho to the hydroxyl group is expected to appear at a certain chemical shift, influenced by the electron-donating nature of the -OH group. The other two protons on the aromatic ring will also have characteristic shifts based on their positions relative to the bromine and iodine substituents. The splitting pattern of these signals, governed by spin-spin coupling, would reveal the connectivity of the protons on the benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals would be expected in the aromatic region of the spectrum, one for each carbon atom in the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bonded to the hydroxyl group would appear at a specific chemical shift, while the carbons attached to bromine and iodine would also be significantly shifted.

2D NMR Spectroscopy

To illustrate the expected chemical shift ranges, the following table presents ¹H and ¹³C NMR data for the related compounds 3-bromophenol (B21344) and 4-bromophenol.

| Compound | Nucleus | Chemical Shift (ppm) |

| 3-Bromophenol | ¹H | 7.12-7.02, 7.00, 6.76 |

| ¹³C | Data not available | |

| 4-Bromophenol | ¹H | 7.31, 6.71 |

| ¹³C | Predicted data available |

Note: The data presented is for illustrative purposes and does not represent experimental data for this compound.

Mass Spectrometry (HRMS, Isotopic Pattern Analysis)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule.

High-Resolution Mass Spectrometry (HRMS)

For this compound (C₆H₄BrIO), HRMS would provide a highly accurate mass measurement of the molecular ion. The monoisotopic mass of this compound is calculated to be 297.84902 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this theoretical value would strongly support the proposed elemental formula. The table below lists the predicted m/z values for various adducts of this compound that could be observed in an HRMS analysis. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 298.85631 |

| [M+Na]⁺ | 320.83825 |

| [M-H]⁻ | 296.84175 |

| [M+NH₄]⁺ | 315.88285 |

| [M+K]⁺ | 336.81219 |

Isotopic Pattern Analysis

A key feature in the mass spectrum of this compound would be its characteristic isotopic pattern, arising from the natural abundance of bromine and iodine isotopes. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.org Iodine, on the other hand, is monoisotopic (¹²⁷I). This combination would result in a distinctive pattern for the molecular ion peak, with two peaks separated by two mass units (M and M+2) of almost equal intensity, which is a hallmark of a molecule containing one bromine atom. libretexts.org This unique isotopic signature serves as a powerful tool for the identification of bromine-containing compounds. chromatographyonline.com

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule in the solid state. To perform this analysis, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice.

While no crystal structure for this compound is currently available in the public domain, a successful crystallographic analysis would yield a wealth of information. It would confirm the substitution pattern on the benzene ring and provide precise bond lengths and angles for all atoms in the molecule. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the packing of the molecules in the crystal. For illustrative purposes, a study on the related compound, 1-bromo-4-iodo-benzene, revealed details of its crystal packing and intermolecular contacts. researchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The C-O stretching vibration would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ range. The C-Br and C-I stretching vibrations would be observed at lower frequencies, typically below 1000 cm⁻¹. The IR spectrum of the related compound 3-bromophenol shows characteristic absorptions that can be used for comparison. nist.gov

Raman Spectroscopy

Raman spectroscopy provides information on molecular vibrations, similar to IR spectroscopy, but with different selection rules. wikipedia.org It is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring vibrations. The C-Br and C-I stretching vibrations would also be Raman active. Raman spectroscopy is a valuable tool for obtaining a structural fingerprint of a molecule, which can be used for identification purposes. frontiersin.org

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state.

The UV-Visible spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of a substituted benzene derivative. The presence of the hydroxyl group and the halogen atoms as substituents on the aromatic ring will influence the position and intensity of these absorption maxima (λ_max). Studies on related compounds such as 4-iodophenol (B32979) and 4-bromophenol show absorption spectra with vibronic structure at longer wavelengths and a more intense feature centered around 220 nm. researchgate.netresearchgate.net The spectrum of this compound would be expected to exhibit similar general features, although the exact positions of the absorption maxima would be unique to its specific substitution pattern.

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Routes

A primary challenge in utilizing 3-Bromo-4-iodophenol is the development of efficient and regioselective synthetic methods. Traditional approaches to halogenated phenols often suffer from drawbacks like harsh reaction conditions, low yields, and the formation of complex product mixtures that are difficult to separate. google.com

Future research will likely focus on several promising areas:

Directed ortho-Lithiation: This technique offers a pathway to regioselectively synthesize halogenated phenols that are otherwise difficult to obtain. thieme-connect.com Adapting these methods for the specific synthesis of this compound could provide a high-yield, controlled route.

Catalytic and Green Approaches: There is a strong impetus to move away from stoichiometric reagents towards catalytic systems. The development of methods like the ipso-hydroxylation of arylboronic acids, which uses mild oxidants like hydrogen peroxide, represents a greener alternative to traditional syntheses. rsc.org Research into electrochemical halogenation, which can reduce the use of excess chemical reagents and limit hazardous by-products, is also a promising avenue for producing halogenated phenol (B47542) derivatives. globalscientificjournal.com

Scalable Processes: For industrial applications, scalability is crucial. Future synthetic routes must be adaptable for large-scale production, potentially combining steps in a one-pot sequence to improve efficiency and reduce waste. rsc.org Investigations into methods like the hydrolysis of halogenated phenylamine in high-pressure reactors may also lead to viable industrial processes. google.com

Exploration of New Reactivity Modes

The distinct electronic and steric properties conferred by the bromine and iodine substituents on this compound open up avenues for exploring novel chemical transformations. The difference in the carbon-halogen bond strengths (C-I is weaker than C-Br) is particularly significant, allowing for selective reactions.

Key areas for future exploration include:

Orthogonal Functionalization: A major challenge and opportunity lie in exploiting the differential reactivity of the C-Br and C-I bonds. Future work will aim to develop highly selective catalytic systems (e.g., palladium- or copper-catalyzed) that can target one halogen over the other in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This would allow for the stepwise and controlled introduction of different functional groups, creating complex molecular architectures from a single starting material. allgreenchems.com

Halogen Migration: Electrophilic amination of halogenated phenols has been shown to be accompanied by halogen migration under mild conditions. researchgate.net Investigating whether this compound can undergo similar rearrangements could uncover new synthetic pathways to novel isomers and substituted phenols.

Plasmon-Mediated Reactions: Recent studies have shown that plasmon-mediated reactions on gold nanoparticles can induce the dehalogenation of halothiophenols. aip.org Exploring such light-induced, hot-electron driven reactions for this compound could lead to new, selective dehalogenation or coupling methodologies.

Advanced Computational Modeling for Property Prediction

Computational chemistry is an increasingly vital tool for predicting molecular properties and guiding experimental design, saving time and resources. mdpi.com For this compound, computational modeling presents several key research directions.

Reactivity and pKa Prediction: Developing accurate computational models to predict key parameters like pKa is essential. mdpi.com For halogenated phenols, Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies (HOMO/LUMO), which provide insight into the compound's chemical reactivity. researchgate.net Such models can help in selecting the optimal conditions for synthetic transformations.